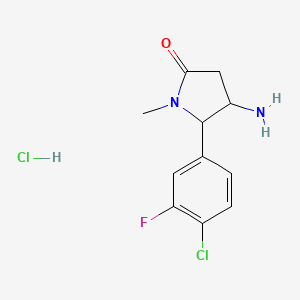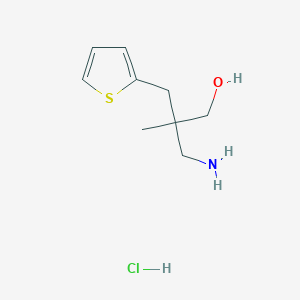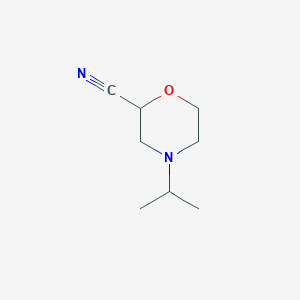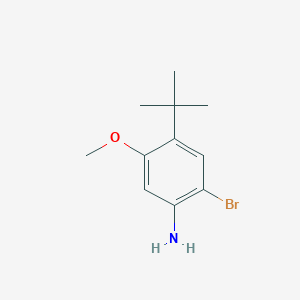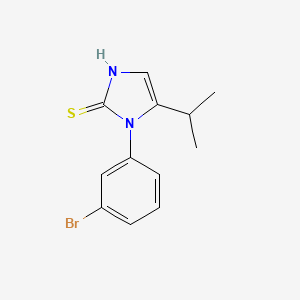
1-(3-溴苯基)-5-(异丙基)-1H-咪唑-2-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol, also known as BPIPT, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. BPIPT is a brominated imidazole derivative that has been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been used as a ligand in coordination complexes and as a reagent in organic synthesis.
科学研究应用
腐蚀抑制
由Ammal、Prajila和Joseph(2018)进行的研究讨论了相关1,3,4-噁二唑衍生物的腐蚀抑制性能,这可能为1-(3-溴苯基)-5-(异丙基)-1H-咪唑-2-硫醇的腐蚀抑制潜力提供见解。该研究强调这些化合物可以在金属表面形成保护层,并显示出混合型抑制行为,表明在腐蚀保护方面具有潜在应用(Ammal et al., 2018)。
抗菌活性
Narwal等人(2012)进行的研究关于合成具有类似结构特征的新咪唑类化合物展示了对白念珠菌的显著抗菌活性。这表明1-(3-溴苯基)-5-(异丙基)-1H-咪唑-2-硫醇也可能具有抗菌性能(Narwal et al., 2012)。
抗抑郁活性
Khaliullin等人(2017)对咪唑衍生物进行的研究,包括带溴取代基的化合物,在动物模型中显示出抗抑郁活性。这表明1-(3-溴苯基)-5-(异丙基)-1H-咪唑-2-硫醇在神经精神障碍治疗领域具有潜在的研究应用(Khaliullin et al., 2017)。
抗真菌和抗利什曼原虫活性
Hussain等人(2009)合成了与1-(3-溴苯基)-5-(异丙基)-1H-咪唑-2-硫醇结构相关的化合物,展示了显著的抗真菌和抗利什曼原虫活性。这表明该化合物在治疗真菌感染和利什曼病方面具有潜在应用(Hussain et al., 2009)。
分子结构和光谱分析
Uppal等人(2019)对类似咪唑衍生物的研究涉及详细的分子结构和光谱分析。这种研究对于理解1-(3-溴苯基)-5-(异丙基)-1H-咪唑-2-硫醇的化学性质和反应性可能至关重要,有望引领新的应用(Uppal et al., 2019)。
属性
IUPAC Name |
3-(3-bromophenyl)-4-propan-2-yl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-8(2)11-7-14-12(16)15(11)10-5-3-4-9(13)6-10/h3-8H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFODJHMSGORO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)N1C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



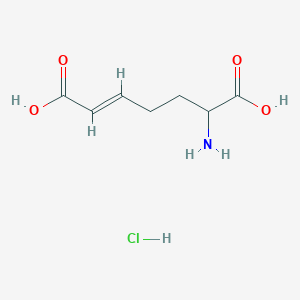
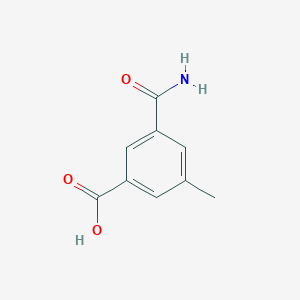
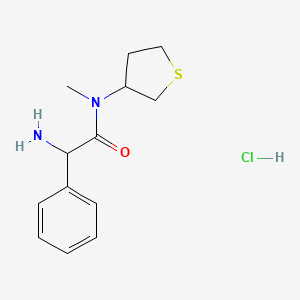
![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)
